2-(5-Amino-2-oxo-1,2-dihydropyridin-1-YL)-N,N-dimethylacetamide
Description
Properties
Molecular Formula |
C9H13N3O2 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
2-(5-amino-2-oxopyridin-1-yl)-N,N-dimethylacetamide |
InChI |
InChI=1S/C9H13N3O2/c1-11(2)9(14)6-12-5-7(10)3-4-8(12)13/h3-5H,6,10H2,1-2H3 |
InChI Key |
BYORYXWZWPVNFO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CN1C=C(C=CC1=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-2-oxo-1,2-dihydropyridin-1-YL)-N,N-dimethylacetamide typically involves the reaction of 5-amino-2-oxo-1,2-dihydropyridine with N,N-dimethylacetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using advanced chemical reactors and process control systems. The process is designed to ensure consistent quality and high efficiency. The raw materials are carefully selected, and the reaction parameters are continuously monitored to maintain optimal conditions for the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-2-oxo-1,2-dihydropyridin-1-YL)-N,N-dimethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group and the dimethylacetamide moiety can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Substitution: Various nucleophiles or electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups, which can be further utilized in various applications .
Scientific Research Applications
2-(5-Amino-2-oxo-1,2-dihydropyridin-1-YL)-N,N-dimethylacetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(5-Amino-2-oxo-1,2-dihydropyridin-1-YL)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties
Key Observations:
- Core Heterocycles: The target compound’s dihydropyridinone ring differs from pyrimidine (two nitrogens, ) and pyrrolidine (five-membered ring, ).
- Substituents: The 5-amino group in the target compound may enhance solubility and reactivity compared to the hydroxy and methyl groups in ’s pyrimidine derivative . The thioxo group in ’s compound introduces sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination) absent in the oxygen-based target compound .
Biological Activity
2-(5-Amino-2-oxo-1,2-dihydropyridin-1-YL)-N,N-dimethylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , and it has a molecular weight of 196.22 g/mol. The structure features a pyridine ring that is significant for its biological interactions.
Antiviral Activity
Recent studies have indicated that pyridine derivatives, including this compound, exhibit antiviral properties. Research has shown that modifications in the structure can enhance the inhibitory activity against various viruses, particularly HIV-1 integrase inhibitors. The effectiveness often correlates with specific substituents on the pyridine ring, affecting binding affinity and potency .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. A study demonstrated that certain derivatives showed cytotoxic effects on cancer cell lines, including those resistant to standard therapies. The mechanism involves induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways .
Neuroprotective Effects
Preliminary research suggests that this compound may possess neuroprotective properties. It has shown promise in models of neurodegenerative diseases by inhibiting oxidative stress and reducing inflammation in neuronal cells .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of viral enzymes, disrupting viral replication.
- Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to cell death.
- Antioxidant Activity : By scavenging free radicals, it mitigates oxidative damage in neuronal cells.
Case Studies
- HIV Inhibition : A study focused on the synthesis and evaluation of various pyridine derivatives found that compounds similar to this compound exhibited IC50 values in the low micromolar range against HIV integrase .
- Cancer Cell Lines : In vitro studies on breast cancer cell lines revealed that certain derivatives led to a significant reduction in cell viability compared to controls. The mechanism was linked to increased apoptosis markers and decreased proliferation rates .
- Neuroprotection : Research involving neuroblastoma models showed that the compound reduced markers of oxidative stress and inflammation significantly compared to untreated controls, suggesting potential for further development in neurodegenerative disease therapies .
Data Tables
Q & A
Q. What are the common synthetic routes for preparing 2-(5-Amino-2-oxo-1,2-dihydropyridin-1-YL)-N,N-dimethylacetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions. A plausible route includes: (i) Formation of the dihydropyridinone core via cyclization of a precursor (e.g., 5-amino-2-hydroxypyridine derivatives) under acidic or basic conditions. (ii) Introduction of the acetamide moiety via nucleophilic substitution or coupling reactions. For example, reacting the pyridinone intermediate with chloroacetyl chloride followed by dimethylamine, as seen in analogous acetamide syntheses . (iii) Optimization of reaction conditions (e.g., temperature, solvent polarity) to enhance yield.
Q. How is the compound characterized to confirm its structure and purity?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : To confirm the presence of the dimethylamino group (singlet at δ ~2.8–3.2 ppm for N(CH₃)₂) and the dihydropyridinone ring protons.
- HPLC or LC-MS : To assess purity and quantify impurities.
- FT-IR : To identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and amine groups (N-H at ~3300 cm⁻¹) .
Q. What solvent systems are compatible with this compound for organic reactions?
- Methodological Answer : Polar aprotic solvents like dimethylacetamide (DMAC), dimethylformamide (DMF), or acetonitrile are ideal due to the compound’s solubility profile. Avoid protic solvents (e.g., water, alcohols) if hydrolysis of the acetamide is a concern .
Advanced Questions
Q. What strategies are recommended for optimizing yield in multi-step syntheses?
- Methodological Answer :
- Use continuous flow reactors to minimize intermediate degradation.
- Employ automated purification systems (e.g., flash chromatography) for intermediates.
- Monitor reaction progress with real-time TLC or inline spectroscopy to identify bottlenecks .
Q. How does the substitution pattern on the dihydropyridinone ring influence reactivity in further modifications?
- Methodological Answer :
- The 5-amino group can act as a nucleophile for acylation or alkylation.
- The 2-oxo group may participate in keto-enol tautomerism, affecting electrophilic substitution sites.
- Compare reactivity with structurally related compounds (e.g., cyano-substituted analogs) to predict regioselectivity .
Q. What are the proposed mechanisms for acetamide hydrolysis under varying pH conditions?
- Methodological Answer :
- Acidic conditions : Protonation of the carbonyl oxygen facilitates nucleophilic attack by water, forming a tetrahedral intermediate that collapses to release dimethylamine and acetic acid.
- Basic conditions : Hydroxide ion directly attacks the carbonyl, forming a carboxylate intermediate .
Q. How can researchers resolve discrepancies in biological activity data across assays?
- Methodological Answer :
- Standardize assay protocols (e.g., cell line selection, incubation time).
- Validate compound stability under assay conditions (e.g., pH, temperature).
- Use structure-activity relationship (SAR) studies to identify critical functional groups. Cross-reference with analogs (e.g., 3-cyano-substituted derivatives) to isolate structural determinants .
Q. What in silico methods predict binding affinity to biological targets?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to simulate interactions with enzymes or receptors.
- QSAR models : Train on datasets of related pyridinone derivatives to predict bioactivity.
- MD simulations : Assess binding stability over time (e.g., interactions with the 5-amino group) .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data reported in literature?
- Methodological Answer :
Q. What steps mitigate variability in synthetic yields between laboratories?
- Methodological Answer :
- Ensure consistent reagent quality (e.g., anhydrous solvents, fresh dimethylamine).
- Calibrate equipment (e.g., temperature probes, stirrers).
- Publish detailed reaction logs (e.g., induction times, exotherms) to identify critical variables .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
